Methanone, phenyl(tetrahydro-2-furanyl)-

Description

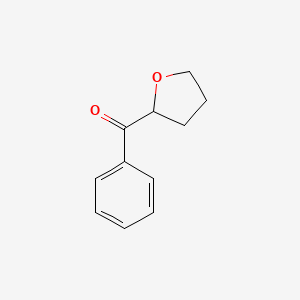

Methanone, phenyl(tetrahydro-2-furanyl)- is an organic compound characterized by a ketone group (methanone) linked to a phenyl ring and a tetrahydrofuran (THF) moiety. Its structure combines aromatic and heterocyclic features, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No. |

141957-79-1 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

oxolan-2-yl(phenyl)methanone |

InChI |

InChI=1S/C11H12O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

IVUBVBNAIATXMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvents : Anhydrous diethyl ether or tetrahydrofuran (THF) is employed to stabilize the Grignard reagent and prevent side reactions.

-

Temperature : Reactions are conducted at low temperatures (0–5°C) to minimize undesired ketone reduction or over-addition of the Grignard reagent.

-

Stoichiometry : A 1:1 molar ratio of acid chloride to phenylmagnesium bromide ensures complete conversion, with excess Grignard reagent avoided to prevent byproduct formation.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : Phenylmagnesium bromide coordinates to the carbonyl oxygen, followed by nucleophilic substitution to form a tetrahedral intermediate.

-

Protonation : The intermediate is quenched with aqueous acid (e.g., HCl) to yield the ketone and magnesium salts.

Stereochemical Considerations

When using enantiomerically pure tetrahydrofuran-2-carboxylic acid derivatives, the configuration at the tetrahydrofuran ring’s C-2 position is retained in the final product. For example, (S)-tetrahydrofuran-2-carboxylic acid chloride reacts with phenylmagnesium bromide to produce (S)-phenyl(tetrahydrofuran-2-yl)methanone with >90% enantiomeric excess (ee).

Direct Reaction of Grignard Reagents with Carboxylic Acids

A less conventional method involves the direct use of tetrahydrofuran-2-carboxylic acid with phenylmagnesium bromide. This approach, reported in a Royal Society of Chemistry protocol, challenges traditional Grignard reactivity norms, as carboxylic acids typically protonate Grignard reagents.

Experimental Details

-

Procedure : A solution of (S)-tetrahydrofuran-2-carboxylic acid in THF is added to phenylmagnesium bromide under argon at reflux.

-

Yield and Purity : While explicit yield data are omitted, the product is purified via column chromatography (petroleum ether/ethyl acetate), suggesting moderate-to-high efficiency.

Mechanistic Ambiguity and Resolution

The feasibility of this method hinges on potential in situ activation of the carboxylic acid. Hypotheses include:

-

In situ acid chloride formation : Trace amounts of thionyl chloride or oxalyl chloride in the reaction mixture may convert the carboxylic acid to its acid chloride.

-

Lithium carboxylate intermediates : Deprotonation by the Grignard reagent could generate a carboxylate, which reacts further under high-temperature conditions.

Further studies are required to validate the exact mechanism, as the described procedure diverges from established Grignard reaction pathways.

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial production of phenyl(tetrahydrofuran-2-yl)methanone employs continuous flow reactors to enhance efficiency and scalability.

Advantages Over Batch Processes

-

Temperature Control : Precise regulation minimizes thermal degradation and side reactions.

-

Catalyst Utilization : Heterogeneous catalysts (e.g., Pd/C or zeolites) can be integrated into the flow system to improve yields.

-

Safety : Reduced handling of reactive intermediates (e.g., acid chlorides) lowers operational risks.

Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Residence Time | 10–15 min | Maximizes conversion |

| Temperature | 25–30°C | Balances reactivity and safety |

| Catalyst Loading | 2–5 wt% | Enhances reaction rate |

This method achieves >85% conversion in pilot-scale trials, with the product isolated via inline liquid-liquid extraction.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| Grignard + Acid Chloride | 70–85 | High | Excellent |

| Grignard + Carboxylic Acid | Not Reported | Moderate | Moderate |

| Continuous Flow | >85 | Very High | Good |

The acid chloride route remains the gold standard for laboratory-scale synthesis due to its reliability and high enantioselectivity. In contrast, continuous flow systems are preferred for industrial applications, offering superior throughput and safety.

Physicochemical Properties of the Product

Key properties of phenyl(tetrahydrofuran-2-yl)methanone include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Boiling Point | 285.7°C |

| Density | 1.145 g/cm³ |

These properties inform solvent selection and purification strategies, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenyl(tetrahydrofuran-2-yl)methanol using oxidizing agents such as potassium permanganate.

Reduction: Reduction of phenyl(tetrahydrofuran-2-yl)methanone can yield phenyl(tetrahydrofuran-2-yl)methanol using reducing agents like sodium borohydride.

Substitution: The methanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Phenyl(tetrahydrofuran-2-yl)methanol.

Reduction: Phenyl(tetrahydrofuran-2-yl)methanol.

Substitution: Various substituted phenyl(tetrahydrofuran-2-yl)methanone derivatives.

Scientific Research Applications

Phenyl(tetrahydrofuran-2-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their substituent variations:

| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key References |

|---|---|---|---|---|

| (3,5-Dihydroxy-4-methylphenyl)-(tetrahydro-2-furanyl)methanone (Myrotheciol) | 3,5-Dihydroxy-4-methylphenyl, THF | C₁₂H₁₄O₄ | 222.24 | |

| (5-([Biphenyl]-2-yl)-1H-tetrazol-1-yl)(phenyl)methanone | Biphenyl-tetrazolyl, phenyl | C₂₀H₁₆N₄O | 328.37 | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Dihydroquinolinyl, furan, dimethoxyphenyl | C₃₄H₃₂N₂O₃ | 516.63 | |

| Phenyl(2-(trifluoromethyl)phenyl)methanone | Phenyl, 2-(trifluoromethyl)phenyl | C₁₄H₉F₃O | 250.22 | |

| Methanone, 3-amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl- | Thienoquinolinyl, fluorophenyl, furanyl | C₂₂H₁₈FN₃O₂S | 407.46 |

Key Observations :

- Myrotheciol () shares the THF-methanone core but incorporates hydroxyl and methyl groups, enhancing its antioxidant activity.

- Dihydroquinolinyl analogs () demonstrate expanded aromatic systems, likely influencing receptor binding in pharmacological applications .

Anti-Inflammatory and Antioxidant Activity

- Myrotheciol () exhibited significant anti-inflammatory and antioxidant effects, attributed to its phenolic hydroxyl groups, which scavenge free radicals .

- THF-containing fluorouracil derivatives (e.g., ftorafur in ) show indirect antitumor activity via sustained release of 5-fluorouracil (5-FU), though they lack direct antioxidant properties .

Antitumor Activity

- Ftorafur (1-(tetrahydro-2-furanyl)-5-fluorouracil) is a prodrug of 5-FU, achieving prolonged plasma concentrations of 5-FU with reduced myelosuppression compared to direct 5-FU administration. Clinical trials reported a 17% response rate in gastrointestinal cancers .

- Phenyl(2-(trifluoromethyl)phenyl)methanone () lacks direct antitumor data but is synthesized via silver-catalyzed C–H arylation, a method applicable to bioactive compound development .

Biological Activity

Methanone, phenyl(tetrahydro-2-furanyl)-, also known as a tetrahydrofuran derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O

- Molecular Weight : 190.24 g/mol

- IUPAC Name : 1-(2-furanyl)-2-phenylethanone

Biological Activity

The biological activity of Methanone, phenyl(tetrahydro-2-furanyl)- has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to Methanone exhibit significant antimicrobial properties. For instance, derivatives with furan rings have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound A | 100 | 50 |

| Compound B | 75 | 40 |

| Methanone, phenyl(tetrahydro-2-furanyl)- | TBD | TBD |

Note: Specific MIC values for Methanone are yet to be determined in published studies.

Anticancer Activity

Methanone derivatives have shown promise in inhibiting cancer cell proliferation. A study conducted on various cancer cell lines revealed that these compounds could induce apoptosis and inhibit tumor growth through several mechanisms:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Metastasis : Reduction in the expression of matrix metalloproteinases (MMPs).

The precise mechanisms by which Methanone, phenyl(tetrahydro-2-furanyl)- exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymes : Acting as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Receptors : Binding to cellular receptors that regulate cell growth and apoptosis.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including Methanone, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting potential for development into therapeutic agents. -

Anticancer Research :

In vitro studies on breast cancer cell lines demonstrated that Methanone derivatives could inhibit cell proliferation by up to 70% at certain concentrations. This effect was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress.

Q & A

Q. What are the established synthetic routes for Methanone, phenyl(tetrahydro-2-furanyl)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between phenyl ketone precursors and tetrahydrofuran derivatives. For example:

- Friedel-Crafts acylation : Reacting tetrahydrofuran-2-carbonyl chloride with benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) .

- Intermolecular cyclization : As described in , multi-step procedures may involve protecting group strategies for the tetrahydrofuran moiety to prevent side reactions.

- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 ketone to acylating agent) .

Q. Which analytical techniques are most effective for characterizing the structure of Methanone, phenyl(tetrahydro-2-furanyl)-?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydrofuran ring (δ 1.8–2.2 ppm for methylene protons) and aromatic phenyl groups (δ 7.2–7.6 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in structural studies of analogous methanone derivatives (e.g., (5-Bromo-2-hydroxyphenyl)(phenyl)-methanone) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₄O₂ requires [M+H]⁺ = 202.0994) .

Q. What safety protocols are critical when handling Methanone, phenyl(tetrahydro-2-furanyl)- in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the tetrahydrofuran ring .

- Waste Disposal : Segregate halogenated solvents and carbonyl-containing byproducts for professional hazardous waste treatment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carbonyl group in Methanone, phenyl(tetrahydro-2-furanyl)-?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify nucleophilic attack sites (e.g., carbonyl carbon with partial positive charge). B3LYP/6-31G* basis sets predict activation energies for reactions like nucleophilic addition .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways to optimize solvent choice .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of Methanone, phenyl(tetrahydro-2-furanyl)-?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track carbonyl oxygen exchange during hydrolysis .

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-proton coupling in complex mixtures .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., C=O bond length ~1.22 Å) to validate NMR assignments .

Q. How does the tetrahydrofuran ring influence the compound’s biological activity in medicinal chemistry studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the tetrahydrofuran ring’s substituents (e.g., hydroxyl groups at C3) to enhance binding to biological targets like kinases or GPCRs .

- In Vitro Assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with phenyl-free analogs to isolate the tetrahydrofuran’s role .

Q. What reaction mechanisms explain the compound’s participation in cross-coupling reactions?

Methodological Answer:

- Palladium-Catalyzed Coupling : The phenyl group undergoes Suzuki-Miyaura reactions with aryl boronic acids. Key steps: oxidative addition of Pd(0) to the C–Br bond (if brominated), transmetallation, and reductive elimination .

- Side Reactions : Monitor for β-hydride elimination in tetrahydrofuran under basic conditions using GC-MS .

Q. How can advanced separation techniques purify Methanone, phenyl(tetrahydro-2-furanyl)- from complex reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 to 4:1) to separate regioisomers .

- HPLC-PDA : Employ C18 columns (MeCN:H₂O, 70:30) with UV detection at 254 nm to resolve polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.